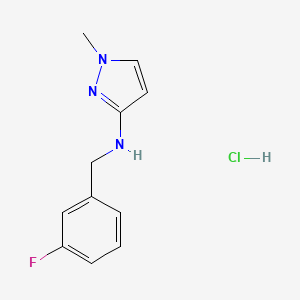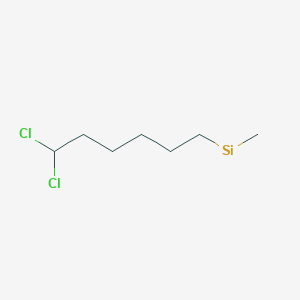
CID 71434355
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(tetrabutylammonium) hydrogen pyrophosphate is a chemical compound with the molecular formula [(CH3CH2CH2CH2)4N+]3[O=P(O-)2OP(=O)(O-)OH]. It is commonly used as a reagent in organic synthesis, particularly for pyrophosphorylation reactions. This compound is known for its ability to act as a nucleophile and is often utilized in the preparation of various organic molecules .
Métodos De Preparación
The preparation of Tris(tetrabutylammonium) hydrogen pyrophosphate typically involves the reaction of tetrabutylammonium bromide with potassium hydrogen pyrophosphate. This reaction is usually carried out at room temperature in an inert gas atmosphere to prevent any unwanted side reactions . Another method involves reacting ammonium bicarbonate with chloride and then adding isopropyl alcohol to the mixture .
Análisis De Reacciones Químicas
Tris(tetrabutylammonium) hydrogen pyrophosphate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in organic synthesis, reacting with isopropyl alcohol to form cyclic adducts.
Pyrophosphorylation: It is used for the pyrophosphorylation of nucleosides and isoprenoid derivatives.
Triphosphorylation: This compound is also involved in the triphosphorylation of nucleosides.
Common reagents used in these reactions include isopropyl alcohol and various nucleosides. The major products formed from these reactions are cyclic adducts and pyrophosphorylated nucleosides .
Aplicaciones Científicas De Investigación
Tris(tetrabutylammonium) hydrogen pyrophosphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tris(tetrabutylammonium) hydrogen pyrophosphate involves its role as a nucleophile in organic synthesis. It reacts with various substrates to form pyrophosphorylated and triphosphorylated products. The molecular targets and pathways involved include nucleosides and isoprenoid derivatives, which undergo pyrophosphorylation and triphosphorylation reactions .
Comparación Con Compuestos Similares
Tris(tetrabutylammonium) hydrogen pyrophosphate can be compared with other similar compounds such as:
Tetrabutylammonium pyrophosphate: Similar in structure and function, but differs in the number of tetrabutylammonium groups.
Pyrophosphoric acid tris(tetrabutylammonium) salt: Another similar compound used for pyrophosphorylation reactions
The uniqueness of Tris(tetrabutylammonium) hydrogen pyrophosphate lies in its specific application in pyrophosphorylation and triphosphorylation reactions, making it a valuable reagent in organic synthesis and scientific research .
Propiedades
Fórmula molecular |
C44H99N3+3 |
|---|---|
Peso molecular |
670.3 g/mol |
InChI |
InChI=1S/2C16H36N.C12H27N/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-4-7-10-13(11-8-5-2)12-9-6-3/h2*5-16H2,1-4H3;4-12H2,1-3H3/q3*+1 |
Clave InChI |
SNOZWRBKUHCEQB-UHFFFAOYSA-N |
SMILES canónico |
CCCC[N+](CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12349200.png)
![(S)-[(RuCl(SEGPHOS))2(mu-Cl)3][NH2Me2]](/img/structure/B12349208.png)
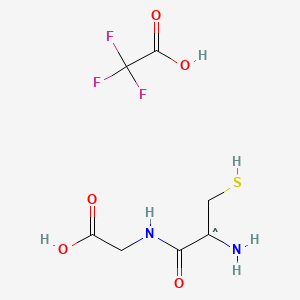
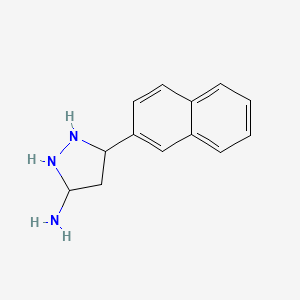
![N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B12349225.png)
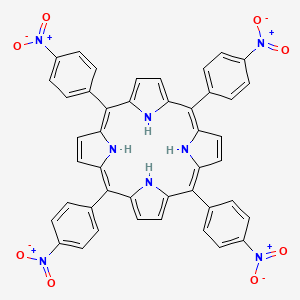
![N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B12349236.png)
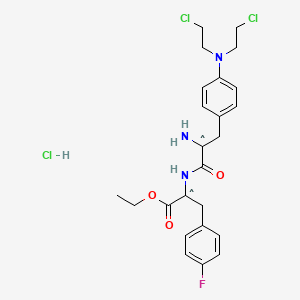
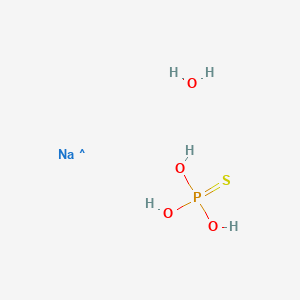
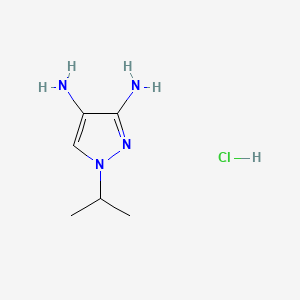
![methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12349279.png)
